
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group, an aminoethyl group, and a dihydroxypropyl phosphate moiety. This compound is of significant interest in organic synthesis and biochemical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate typically involves multiple steps:
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step ensures that the amino group does not participate in unwanted side reactions.
Phosphorylation: The protected aminoethyl group is then reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl3), to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate group can be reduced to form phosphonates or phosphines.
Substitution: The BOC protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the BOC group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphonates or phosphines.
Substitution: Free aminoethyl group ready for further reactions.
科学的研究の応用
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The compound exerts its effects through interactions with various molecular targets and pathways:
Enzyme Inhibition: The phosphate group can mimic natural substrates of enzymes, leading to competitive inhibition.
Protein Modification: The aminoethyl group can form covalent bonds with proteins, altering their function.
Signal Transduction: The compound can participate in signaling pathways by acting as a phosphate donor or acceptor.
類似化合物との比較
Similar Compounds
Sodium2-aminoethyl(2,3-dihydroxypropyl)phosphate: Lacks the BOC protecting group, making it more reactive but less stable.
Sodium2-((tert-butoxycarbonyl)amino)ethylphosphate: Does not have the dihydroxypropyl group, limiting its applications in hydroxylation reactions.
Uniqueness
Sodium2-((tert-butoxycarbonyl)amino)ethyl(2,3-dihydroxypropyl)phosphate is unique due to its combination of a BOC-protected amino group, a dihydroxypropyl moiety, and a phosphate group. This combination allows for a wide range of chemical modifications and applications, making it a versatile tool in research and industry.
特性
分子式 |
C10H21NNaO8P |
|---|---|
分子量 |
337.24 g/mol |
IUPAC名 |
sodium;2,3-dihydroxypropyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C10H22NO8P.Na/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12;/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16);/q;+1/p-1 |
InChIキー |
SVKJWXOVLJCHHZ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)NCCOP(=O)([O-])OCC(CO)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)
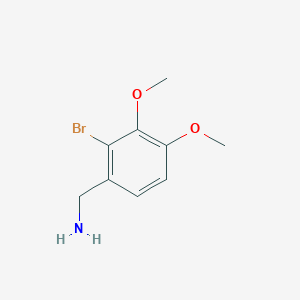
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
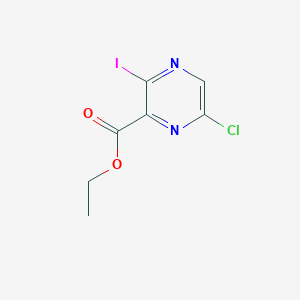


![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
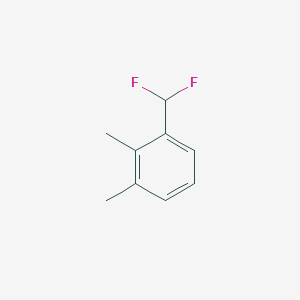
![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
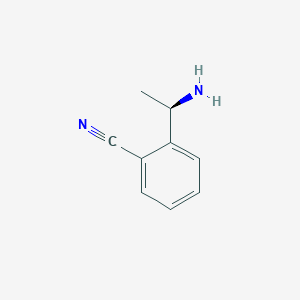

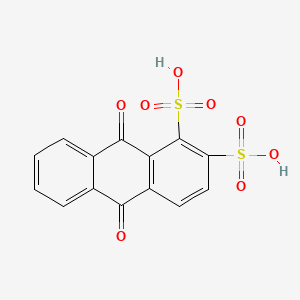
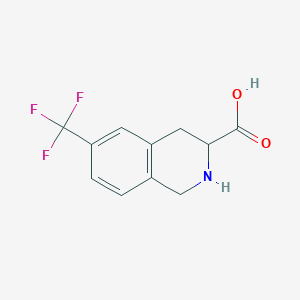
![5,8-Diamino-2,3-dihydroimidazo[1,2-c]pyrimidin-7(1H)-one](/img/structure/B13123818.png)
